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molecular formula C12H9FO B1343255 3-Fluoro-5-phenylphenol CAS No. 187392-66-1

3-Fluoro-5-phenylphenol

Cat. No. B1343255
M. Wt: 188.2 g/mol
InChI Key: PFKTZDDAPYXWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07605170B2

Procedure details

Palladium (II) acetate (2.4 mg, 0.01 mmol) was added to a suspension of 3-fluoro-5-iodophenol (250 mg, 1.05 mmol), phenylboronic acid (154 mg, 1.26 mmol) and sodium carbonate (3.34 g, 3.15 mmol) in water (5 mL), under an atmosphere of nitrogen. The reaction mixture was stirred at ambient temperature for 16 h. The reaction mixture was then filtered through a plug of dicalite to remove black precipitate. The dicalite was washed with MeOH. The filtrate was diluted with water (250 mL) and then adjusted to pH2 using 2M HCl (aq). The product was extracted into DCM, dried over Na2SO4 and concentrated in vacuo. The crude material was purified by chromatography on silica gel. Elution with 10:90 ethyl acetate:heptane afforded 5-fluorobiphenyl-3-ol (186 mg, 0.988 mmol, 94%) M.S. (ESI) (m/z): 187 [M−H]−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
154 mg
Type
reactant
Reaction Step Two
Quantity
3.34 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.4 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6](I)[CH:7]=1.[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+].CCCCCCC>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
FC=1C=C(C=C(C1)I)O
Name
Quantity
154 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
3.34 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
2.4 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a plug of dicalite
CUSTOM
Type
CUSTOM
Details
to remove black precipitate
WASH
Type
WASH
Details
The dicalite was washed with MeOH
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water (250 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography on silica gel
WASH
Type
WASH
Details
Elution with 10:90 ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)C1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.988 mmol
AMOUNT: MASS 186 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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